(1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine

Lipophilicity Drug Design Physicochemical Property

(1-Butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 1155590-99-0) is an N1-butyl, C3,C5-dimethyl-substituted pyrazole bearing a primary aminomethyl group at the 4-position. This compound belongs to the (1H-pyrazol-4-yl)methanamine class, which has been identified as a productive scaffold for developing phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors.

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
Cat. No. B13573147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESCCCCN1C(=C(C(=N1)C)CN)C
InChIInChI=1S/C10H19N3/c1-4-5-6-13-9(3)10(7-11)8(2)12-13/h4-7,11H2,1-3H3
InChIKeyFNNTVBKNOKCLBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for (1-Butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine: Core Properties and Research Context


(1-Butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 1155590-99-0) is an N1-butyl, C3,C5-dimethyl-substituted pyrazole bearing a primary aminomethyl group at the 4-position . This compound belongs to the (1H-pyrazol-4-yl)methanamine class, which has been identified as a productive scaffold for developing phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors [1]. The specific substitution pattern differentiates it from simpler N-alkyl or N-unsubstituted analogs by modulating lipophilicity and steric environment around the primary amine, parameters that directly influence pharmacokinetic profile and target binding pose in medicinal chemistry campaigns [1].

Why N-Alkyl Pyrazole-4-methanamines Cannot Be Interchanged: The Functional Impact of the Butyl Group


Within the (1H-pyrazol-4-yl)methanamine class, the N1-alkyl substituent is not a passive structural feature. Studies on PI3Kγ inhibition demonstrate that even minor modifications to the terminal polar group can shift inhibitory potency from 36% to 73% at 10 µM [1]. The N1-butyl group in this compound contributes a calculated logP of approximately 1.18, which is considerably higher than the logP of the N-unsubstituted (3,5-dimethyl-1H-pyrazol-4-yl)methanamine core (predicted logP ~0.2). This lipophilicity difference directly impacts membrane permeability and, consequently, cellular target engagement, making unvalidated substitution between N-alkyl variants a significant risk in any structure-activity relationship (SAR) optimization program.

Quantitative Comparative Evidence for (1-Butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine


Lipophilicity (LogP) Advantage Over the N-Unsubstituted Core Scaffold

The target compound possesses a vendor-reported logP of 1.18 , whereas the N-unsubstituted parent scaffold, (3,5-dimethyl-1H-pyrazol-4-yl)methanamine, has a predicted logP of approximately 0.2 based on standard cheminformatic estimation (class-level inference) . This logP shift of approximately +1.0 log unit indicates a roughly 10-fold increase in octanol-water partition coefficient, a parameter strongly correlated with enhanced passive membrane permeability in drug discovery.

Lipophilicity Drug Design Physicochemical Property

Commercial Purity and Synthetic Accessibility Comparison

The target compound is commercially available at a certified purity of 98% from a major supplier . In contrast, the closest commercial analog, (3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 518064-16-9), is commonly listed at 95–97% purity . Higher purity of the building block reduces the risk of introducing byproducts into early-stage synthetic sequences, which is critical for reliable SAR interpretation.

Purity Procurement Building Block

Class-Validated Scaffold for Kinase Inhibitor Design

Although the target compound itself has not been profiled in standalone PI3Kγ biochemical assays, the (1H-pyrazol-4-yl)methanamine scaffold has demonstrated PI3Kγ inhibitory activity, with the most optimized analog achieving 73% inhibition at 10 µM [1]. Molecular docking studies of this class reveal that the aminomethyl substituent engages the kinase hinge region via hydrogen bonding with Val882 and Lys802 backbones, while the pyrazole ring occupies the adenine pocket [1]. The butyl group in the target compound is expected to project toward the solvent-exposed region, potentially improving selectivity through steric exclusion.

PI3Kγ Kinase Inhibition Pharmacophore

Recommended Application Scenarios for (1-Butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine Based on Quantitative Evidence


Lead Optimization of PI3Kγ Inhibitors Requiring Enhanced Membrane Permeability

The logP of 1.18 positions this butyl analog as a privileged intermediate for optimizing cellular permeability in PI3Kγ inhibitor series. The scaffold's validated hinge-binding pharmacophore [1] combined with the moderately lipophilic butyl substituent reduces the need for additional lipophilic capping groups, potentially lowering molecular weight and improving ligand efficiency.

Synthesis of (1H-Pyrazol-4-yl)methanamine Libraries with Systematic N-Alkyl Variation

As part of a systematic SAR campaign exploring N1-alkyl effects on PI3K isoform selectivity, this N-butyl variant fills a critical gap between the more common N-methyl (logP ~0.0) and N-benzyl (logP ~2.0+) derivatives. Its intermediate lipophilicity allows for fine-tuning of ADME properties without sacrificing the primary amine reactivity essential for amide coupling or reductive amination diversification [1].

Building Block for EP3 Receptor Antagonist Synthesis

Patent literature identifies (3,5-dimethyl-1H-pyrazol-4-yl)methanamine derivatives as EP3 receptor antagonists . The N-butyl substitution in the target compound provides a pre-installed hydrophobic motif that can directly mimic the ω-chain of prostaglandin E2, potentially reducing synthetic step count and improving overall yield in drug candidate synthesis.

Chemical Probe Development Targeting PI3Kγ-Driven Inflammatory Pathways

Given the established role of PI3Kγ in immune cell chemotaxis and inflammatory disease models [1], this compound can serve as a starting point for developing chemical probes with improved cell penetration relative to more polar N-unsubstituted analogs. The butyl group's contribution to logP (Δ +1.0) directly addresses a known limitation of first-generation pyrazole-based PI3Kγ probes.

Quote Request

Request a Quote for (1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.